263-Fold Lower α2A-Adrenoceptor Affinity Compared to (+)-Efaroxan
In a commercial radioligand binding assay, the (S)-(-)-enantiomer of efaroxan exhibits dramatically reduced affinity for the human α2A-adrenoceptor relative to the (R)-(+)-enantiomer [1].
| Evidence Dimension | α2A-adrenoceptor binding affinity (IC50) |
|---|---|
| Target Compound Data | (S)-(-)-Efaroxan IC50 = 2.6 µM |
| Comparator Or Baseline | (R)-(+)-Efaroxan IC50 = 9.9 nM |
| Quantified Difference | 263-fold lower affinity for the (S)-enantiomer |
| Conditions | Radioligand binding assay, adrenergic α2A, Ricerca Biosciences, Concord, OH, USA |
Why This Matters
This near-total loss of α2A affinity relative to its enantiomer establishes (S)-efaroxan as the ideal negative control for α2-adrenergic effects and confirms any observed activity for this enantiomer is mediated by a distinct, non-adrenergic mechanism.
- [1] Fagerholm, V., et al. (2012). Diabetologia, 55, 3071–3082. IC50 data reported in discussion. View Source
